molecular formula C13H13F3N2O6S2 B255153 1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone

1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone

Cat. No. B255153
M. Wt: 414.4 g/mol
InChI Key: FTLHEDIZQVDTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone, also known as MNTS, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. It is a sulfhydryl-modifying agent that can be used in the synthesis of various compounds and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone works by modifying sulfhydryl groups on proteins and peptides, which can alter their function and activity. It has been shown to selectively target specific cysteine residues in proteins, which can lead to changes in their conformation and activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzymatic activity, the induction of protein aggregation, and the disruption of protein-protein interactions. It has also been shown to induce oxidative stress in cells, which can lead to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone in lab experiments is its ability to selectively modify specific cysteine residues in proteins, which can allow for the study of specific protein functions and interactions. However, one limitation is that this compound can also modify other amino acids, which can lead to non-specific effects.

Future Directions

There are many possible future directions for research on 1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone, including the development of more selective sulfhydryl-modifying agents, the study of its potential use as an anti-cancer agent, and the exploration of its effects on various cellular processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone can be synthesized using a variety of methods, including the reaction of 2-nitro-4-(trifluoromethylsulfonyl)phenylacetic acid with morpholine and thionyl chloride, followed by the addition of 2-mercaptoethanone. The resulting product can then be purified using column chromatography.

Scientific Research Applications

1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone has been used in scientific research for various applications, including the modification of proteins and peptides, the synthesis of disulfide-containing compounds, and the study of protein-protein interactions. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

Molecular Formula

C13H13F3N2O6S2

Molecular Weight

414.4 g/mol

IUPAC Name

1-morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone

InChI

InChI=1S/C13H13F3N2O6S2/c14-13(15,16)26(22,23)9-1-2-11(10(7-9)18(20)21)25-8-12(19)17-3-5-24-6-4-17/h1-2,7H,3-6,8H2

InChI Key

FTLHEDIZQVDTMY-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CSC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C(=O)CSC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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